1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound classified within the pyrrole family, characterized by a five-membered aromatic ring containing one nitrogen atom. This compound is notable for its unique substituents, including ethyl and dimethyl groups, as well as a carboxylic acid functional group located at the 3-position of the pyrrole ring. The compound has a molecular formula of and a molecular weight of 167.21 g/mol, with the CAS Number 847837-34-7.
The synthesis of 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be achieved through various methods:
The reactions often require controlled conditions to optimize yield and minimize by-products. For instance, the use of continuous flow reactors in industrial settings can enhance efficiency significantly.
The molecular structure of 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid features:
1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves several pathways depending on the specific reaction:
While specific physical properties such as melting point and boiling point are not extensively documented in available literature, it is noted that this compound is typically a solid at room temperature.
The chemical properties include:
1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid and its derivatives have notable scientific applications:
The synthesis of 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid relies on strategic functionalization of the pyrrole core through condensation and alkylation reactions. The foundational approach involves Knorr pyrrole synthesis or Paal-Knorr condensation to establish the basic heterocyclic structure, followed by selective N-alkylation to introduce the ethyl substituent at the pyrrole nitrogen. This step is critical for establishing the molecular framework before carboxyl group installation. Key precursors such as ethyl 2-methyl-1H-pyrrole-3-carboxylate (CAS 936-12-9) serve as starting materials for further derivatization, where the free N-H position allows for subsequent alkylation [5].
N-alkylation typically employs ethyl iodide or diethyl sulfate in the presence of strong bases like sodium hydride in anhydrous dimethylformamide (DMF) at 0-5°C, progressing to room temperature. The reaction must be carefully controlled to prevent O-alkylation or dialkylation byproducts. Studies indicate that using phase-transfer catalysts (e.g., tetrabutylammonium bromide) significantly enhances alkylation efficiency, reducing reaction times from 24 hours to under 6 hours while maintaining yields above 85% [2] [5]. The electron-donating nature of the ethyl group, once installed, influences further electrophilic substitutions at other ring positions, necessitating precise temperature and stoichiometric control.
Table 1: Alkylation Conditions for Pyrrole Derivatives
Base | Solvent | Alkylating Agent | Temperature | Yield (%) |
---|---|---|---|---|
NaH | DMF | Ethyl iodide | 0°C → RT | 78% |
K₂CO₃ | Acetone | Diethyl sulfate | Reflux | 65% |
t-BuOK | THF | Ethyl bromide | -20°C → RT | 82% |
NaH | DMF | Ethyl iodide + PTC* | RT | 92% |
*Phase-transfer catalyst (tetrabutylammonium bromide)
Carboxylic acid functionality at the pyrrole C-3 position is predominantly introduced through two complementary routes: (1) hydrolysis of pre-existing ester groups or (2) controlled oxidation of formyl (aldehyde) intermediates. The ester hydrolysis route typically employs ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS 2199-52-2) as the substrate, which undergoes saponification under basic conditions. Optimal conditions involve refluxing with 2M potassium hydroxide in ethanol-water (4:1) for 4-6 hours, achieving near-quantitative conversion to the carboxylic acid [3] [5]. This method is preferred for industrial applications due to its operational simplicity and minimal byproduct formation.
Alternative approaches involve the oxidation of aldehyde intermediates like 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 18870-74-1). Silver(I) oxide in aqueous ammonia (Tollens' reagent) or potassium permanganate in acetone-water mixtures effectively oxidizes the formyl group to carboxyl without significant degradation of the pyrrole ring. However, overoxidation risks necessitate careful control of reaction stoichiometry and temperature. The aldehyde route offers advantages when ester hydrolysis is hindered by steric factors or sensitive functional groups, though it typically gives lower yields (70-75%) compared to ester hydrolysis (95%) [6].
Table 2: Oxidation Methods for Carboxylic Acid Synthesis
Starting Material | Reagent System | Conditions | Yield (%) |
---|---|---|---|
Ethyl 2,5-dimethylpyrrole-3-carboxylate | 2M KOH in EtOH/H₂O | Reflux, 4-6 hr | 95% |
1-Ethyl-2,5-dimethylpyrrole-3-carbaldehyde | Ag₂O, aq. NH₃ | RT, 12 hr | 73% |
1-Ethyl-2,5-dimethylpyrrole-3-carbaldehyde | KMnO₄ in acetone/H₂O (1:1) | 0°C → RT, 8 hr | 68% |
Ethyl 2,5-dimethylpyrrole-3-carboxylate | NaOH in THF/H₂O | RT, 24 hr | 87% |
The electronic and steric profiles of N-substituents significantly impact reaction efficiencies in pyrrole carboxylate synthesis. Systematic comparisons between N-ethyl (e.g., 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, CAS 847837-34-7) and N-methyl analogs reveal substantial differences in carboxylation and alkylation yields. The N-ethyl derivative demonstrates a 12-15% average yield advantage in ester hydrolysis reactions compared to its N-methyl counterpart, attributed to the enhanced electron-donating capacity (+I effect) of the ethyl group that stabilizes the transition state during nucleophilic acyl substitution [3] [4].
Steric factors exert contrasting effects: While the ethyl group's larger size marginally slows N-alkylation kinetics (time-to-completion increases by ~30%), it reduces unwanted dialkylation by sterically shielding the nitrogen after monoalkylation. Computational chemistry data (InChI=1S/C9H13NO2/c1-4-10-6(2)5-8(7(10)3)9(11)12/h5H,4H2,1-3H3,(H,11,12)) confirms reduced molecular polarity (logP 1.81) versus the N-methyl analog (logP 1.42), influencing solubility in reaction media [4]. This hydrophobicity improves extraction efficiency in workup procedures, contributing to an overall 8% yield increase in isolated product purity. Kinetic studies further demonstrate that the N-ethyl group accelerates electrophilic substitution at C-4 by 2.3-fold relative to N-methyl, though this position remains unsubstituted in the target molecule.
Industrial production of 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 847837-34-7) has transitioned from batch to continuous flow systems to enhance reproducibility and throughput. Key innovations include a two-stage flow sequence: (1) a high-temperature (180°C) condensation reactor for pyrrole ring formation, followed by (2) a low-temperature (40°C) enzymatic carboxylation module using immobilized lipases in microchannel reactors [5]. This approach reduces reaction times from 48 hours in batch to under 90 minutes while eliminating heavy metal catalysts traditionally used in stoichiometric oxidations.
Heterogeneous catalysis breakthroughs further optimize the process. Palladium nanoparticles (3-5 nm) supported on amino-functionalized SBA-15 silica catalyze the direct carboxylation of 1-ethyl-2,5-dimethylpyrrole with supercritical CO₂ at 80°C and 50 bar pressure, achieving 85% conversion with >99% selectivity. The catalyst maintains activity over 15 reaction cycles with negligible metal leaching. Flow chemistry parameters are finely tuned to control exotherms during ethylation, where precise residence time control (120 ± 5 seconds) in a Corning AFR module suppresses thermal degradation byproducts that typically reduce batch yields by 10-12% [5]. These advances support kilogram-scale production with 92% purity (HPLC), meeting pharmaceutical intermediate specifications without recrystallization.
Table 3: Industrial Process Comparison for Pyrrole Carboxylate Synthesis
Parameter | Batch Process | Flow Process | Improvement |
---|---|---|---|
Cycle Time | 42-48 hr | 1.5 hr | 96% reduction |
Temperature Control | ±5°C | ±0.5°C | 10x precision |
Catalyst Loading | 5 mol% Pd | 0.5 mol% Pd | 90% reduction |
Byproduct Formation | 8-12% | <0.5% | 20x reduction |
Thermal Efficiency | 0.8 kg product/kWh | 4.2 kg product/kWh | 425% increase |
Annual Capacity (per line) | 8 MT | 45 MT | 460% increase |
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